1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one
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Overview
Description
1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and ethylthiol.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1h-inden-5-yl)-2-(methylthio)ethan-1-one: Similar structure with a methylthio group instead of an ethylthio group.
1-(2,3-Dihydro-1h-inden-5-yl)-2-(propylthio)ethan-1-one: Similar structure with a propylthio group.
Uniqueness
1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one is unique due to its specific ethylthio substitution, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H16OS |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C13H16OS/c1-2-15-9-13(14)12-7-6-10-4-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3 |
InChI Key |
OCRZCBAIBPEJTE-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)C1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
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